molecular formula C20H17BrN2O5 B10906378 4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid

Cat. No.: B10906378
M. Wt: 445.3 g/mol
InChI Key: JNCMZJFWPXHQQL-OVCLIPMQSA-N
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Description

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a benzoic acid moiety, and a brominated dimethoxybenzylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid typically involves multiple steps. One common route includes the condensation of 3-bromo-4,5-dimethoxybenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under basic conditions to form the intermediate benzylidene-pyrazolone. This intermediate is then reacted with 4-carboxybenzaldehyde under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the carbonyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The brominated dimethoxybenzylidene group may play a key role in binding to these targets, while the pyrazole ring and benzoic acid moiety may contribute to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

    4-[(4E)-4-(3-chloro-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid: This compound is similar in structure but contains a chlorine atom instead of a bromine atom.

    4-bromo-3,5-dimethoxybenzoic acid: This compound lacks the pyrazole ring and is simpler in structure.

Uniqueness

4-[(4E)-4-(3-bromo-4,5-dimethoxybenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C20H17BrN2O5

Molecular Weight

445.3 g/mol

IUPAC Name

4-[(4E)-4-[(3-bromo-4,5-dimethoxyphenyl)methylidene]-3-methyl-5-oxopyrazol-1-yl]benzoic acid

InChI

InChI=1S/C20H17BrN2O5/c1-11-15(8-12-9-16(21)18(28-3)17(10-12)27-2)19(24)23(22-11)14-6-4-13(5-7-14)20(25)26/h4-10H,1-3H3,(H,25,26)/b15-8+

InChI Key

JNCMZJFWPXHQQL-OVCLIPMQSA-N

Isomeric SMILES

CC\1=NN(C(=O)/C1=C/C2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)C(=O)O

Canonical SMILES

CC1=NN(C(=O)C1=CC2=CC(=C(C(=C2)Br)OC)OC)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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